molecular formula C10H21NO B13178528 1-(2-Aminoethyl)-2-ethylcyclohexan-1-ol

1-(2-Aminoethyl)-2-ethylcyclohexan-1-ol

Cat. No.: B13178528
M. Wt: 171.28 g/mol
InChI Key: ZPYOVDDDVRBWFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminoethyl)-2-ethylcyclohexan-1-ol is an organic compound that features both amine and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-2-ethylcyclohexan-1-ol can be achieved through several methods. One common approach involves the reduction of corresponding nitro compounds, azides, imines, nitriles, or unsubstituted amides using catalytic hydrogenation or metal-hydride reduction . For example, the reduction of nitro compounds with hydrogen over a metal catalyst (such as platinum or nickel) or with lithium aluminum hydride can yield the desired amine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure high yields and purity. The choice of catalyst and reaction conditions is crucial to optimize the production process and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-2-ethylcyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a metal catalyst (Pt or Ni) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

1-(2-Aminoethyl)-2-ethylcyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Aminoethyl)-2-ethylcyclohexan-1-ol exerts its effects depends on its interactions with molecular targets. For instance, the amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The alcohol group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Aminoethyl)-2-ethylcyclohexan-1-ol is unique due to its specific cyclohexane ring structure with both amine and alcohol groups, which can influence its reactivity and applications compared to other similar compounds.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-(2-aminoethyl)-2-ethylcyclohexan-1-ol

InChI

InChI=1S/C10H21NO/c1-2-9-5-3-4-6-10(9,12)7-8-11/h9,12H,2-8,11H2,1H3

InChI Key

ZPYOVDDDVRBWFJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC1(CCN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.